4-(Prop-2-yn-1-yloxy)piperidine
Overview
Description
4-(Prop-2-yn-1-yloxy)piperidine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol . It is a piperidine derivative where the piperidine ring is substituted with a prop-2-yn-1-yloxy group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-(Prop-2-yn-1-yloxy)piperidine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions . Another method involves the use of microwave-assisted protocols, which offer advantages such as shorter reaction times and higher yields compared to conventional methods .
Chemical Reactions Analysis
4-(Prop-2-yn-1-yloxy)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Prop-2-yn-1-yloxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yloxy)piperidine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Prop-2-yn-1-yloxy)piperidine can be compared with other similar compounds such as:
This compound hydrochloride: This is a hydrochloride salt form of the compound, which has similar chemical properties but different solubility and stability characteristics.
4-[(Prop-2-yn-1-yloxy)methyl]piperidine: This compound has a similar structure but with a methyl group attached to the piperidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-prop-2-ynoxypiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-7-10-8-3-5-9-6-4-8/h1,8-9H,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWWBTTXRARIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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